Muraglitazar 12-carboxylic acid

Description

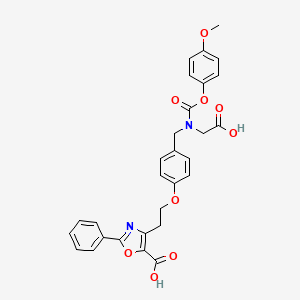

Structure

2D Structure

3D Structure

Properties

CAS No. |

875430-25-4 |

|---|---|

Molecular Formula |

C29H26N2O9 |

Molecular Weight |

546.5 g/mol |

IUPAC Name |

4-[2-[4-[[carboxymethyl-(4-methoxyphenoxy)carbonylamino]methyl]phenoxy]ethyl]-2-phenyl-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C29H26N2O9/c1-37-21-11-13-23(14-12-21)39-29(36)31(18-25(32)33)17-19-7-9-22(10-8-19)38-16-15-24-26(28(34)35)40-27(30-24)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,32,33)(H,34,35) |

InChI Key |

ZYZKRECKNGQURZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCCC3=C(OC(=N3)C4=CC=CC=C4)C(=O)O)CC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization Methodologies for Muraglitazar 12 Carboxylic Acid

Oxidative Synthetic Pathways for Muraglitazar (B1676866) to Muraglitazar 12-Carboxylic Acid Transformation

The transformation of Muraglitazar into its 12-carboxylic acid metabolite (M12) is an oxidative process. psu.edunih.gov In studies elucidating the metabolic fate of Muraglitazar in humans, this carboxylic acid derivative was identified as one of several oxidative metabolites. psu.edu The formation of this compound involves the oxidation of a primary alcohol or an alternative functional group on the Muraglitazar molecule. scispace.com

To confirm the structure of this metabolite, a synthetic route was developed involving a two-step oxidation process starting from Muraglitazar. scispace.com While specific reagents for this particular transformation are not detailed in the provided results, general methods for oxidizing primary alcohols and aldehydes to carboxylic acids are well-established in organic chemistry. numberanalytics.com Commonly used oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). numberanalytics.com

Bioreactor-Assisted Biosynthesis and Isolation Techniques for Metabolite Standards

Due to the low concentrations of metabolites like this compound in human samples, obtaining sufficient quantities for complete structural identification can be challenging. nih.gov To overcome this, microbial bioreactors have been successfully employed to produce metabolite standards. nih.gov

Specific microbial strains, namely Cunninghamella elegans and Saccharopolyspora hirsuta, have demonstrated the ability to metabolize Muraglitazar, producing metabolites that are identical to those found in humans based on high-performance liquid chromatography (HPLC) retention times and tandem mass spectrometry (MS/MS) properties. nih.gov This biotechnological approach allows for the generation of larger quantities of metabolites, including the oxazole (B20620) ring-opening metabolites M9 and M16, which can then be isolated and purified for detailed structural analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The use of these microbial systems serves as a valuable tool in predicting and confirming the metabolic pathways of drugs in mammals. jmb.or.kr

Table 1: Microbial Strains Used in the Biosynthesis of Muraglitazar Metabolites

| Microbial Strain | Application | Reference |

| Cunninghamella elegans | Production of human-identical Muraglitazar metabolites | nih.gov |

| Saccharopolyspora hirsuta | Production of human-identical Muraglitazar metabolites | nih.gov |

Strategies for Chemical Synthesis of this compound Analogues

The synthesis of analogues of this compound is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR) and developing new therapeutic agents.

The carboxylic acid group is a critical pharmacophoric feature for many PPAR agonists. nih.govresearchgate.net It typically serves as the polar head of the molecule, forming crucial hydrogen bonds with key amino acid residues within the ligand-binding domain (LBD) of PPARs. mdpi.com For PPARγ, these residues include Tyr473, His449, His323, and Ser289. mdpi.com This interaction helps to stabilize the receptor in an active conformation, which is necessary for the recruitment of co-activators and subsequent biological activity. mdpi.com

The design of novel PPAR agonists often involves incorporating a carboxylic acid or a bioisosteric replacement into various molecular scaffolds. nih.govresearchgate.net For instance, research into PPAR agonists has explored indol-3-ylacetic acid scaffolds, where the carboxylic acid is an essential component for activity. nih.gov The general structure of a typical PPAR agonist consists of three main parts: a hydrophobic tail, a linker, and the polar head group, which is frequently a carboxylic acid. nih.gov

Table 2: Key Amino Acid Residues in PPARγ Ligand-Binding Domain Interacting with Carboxylic Acid Head Groups

| Amino Acid Residue | Interaction Type | Reference |

| Tyrosine 473 (Tyr473) | Hydrogen Bond | mdpi.com |

| Histidine 449 (His449) | Hydrogen Bond | mdpi.com |

| Histidine 323 (His323) | Hydrogen Bond | mdpi.com |

| Serine 289 (Ser289) | Hydrogen Bond | mdpi.com |

Several synthetic methods can be employed to introduce a carboxylic acid functional group into a molecule when synthesizing analogues. numberanalytics.com Established methods include:

Oxidation of primary alcohols and aldehydes: This is a common and effective method for creating carboxylic acids. numberanalytics.comresearchgate.net

Hydrolysis of esters and nitriles: This approach is particularly useful when other sensitive functional groups are present in the molecule. numberanalytics.com

Carboxylation of organometallic reagents: Using reagents like Grignard reagents provides a versatile way to introduce the carboxylic acid group. numberanalytics.com

More advanced and novel strategies are continuously being developed. For instance, the use of aromatic carboxylic anhydrides, such as 3,5-bis(trifluoromethyl)benzoic anhydride (B1165640) (BTFBA), in the presence of a Lewis acid catalyst, has emerged as a powerful protocol for forming carbon-oxygen bonds, which can be a key step in the synthesis of complex carboxylic esters that can subsequently be hydrolyzed to the corresponding acids. tcichemicals.com Additionally, methods for the solid-phase synthesis of carboxylic acids, such as amino-substituted-tetrahydroisoquinoline-carboxylic acids, have been developed to facilitate the generation of compound libraries for drug discovery. google.com Protecting group chemistry is often essential in these multi-step syntheses to ensure the chemoselectivity of reactions. numberanalytics.com

Metabolic Pathways and Biotransformation Research of Muraglitazar and Its 12 Carboxylic Acid Metabolite

Elucidation of Oxidative Metabolic Fates Leading to Carboxylic Acid Formation

The oxidative metabolism of muraglitazar (B1676866) is a complex process characterized by several key reactions, including hydroxylation, O-demethylation, and the opening of the oxazole (B20620) ring. aminer.orgnih.gov Among these transformations, the formation of a carboxylic acid derivative has been identified as a notable metabolic pathway. aminer.orgnih.gov

Research into the human oxidative metabolites of muraglitazar led to the identification of 16 distinct metabolites in fecal matter. nih.gov The low concentrations of these metabolites in human samples made direct identification challenging. nih.gov To overcome this, microbial bioreactors with strains such as Cunninghamella elegans and Saccharopolyspora hirsuta were employed to produce larger quantities of muraglitazar metabolites. nih.gov These microbial systems generated metabolites that matched the high-performance liquid chromatography retention times and tandem mass spectrometric properties of the human metabolites. nih.gov

Among the identified metabolites was M12, which was characterized as the 12-carboxylic acid derivative of muraglitazar. scispace.com The proposed structure of M12, based on mass spectral analysis, indicated the oxidation of the methyl-12 group to a carboxylic acid. researchgate.net To confirm this structural assignment, Muraglitazar 12-carboxylic acid was chemically synthesized. scispace.comresearchgate.net This synthetic standard allowed for definitive identification of the metabolite in biological samples, solidifying the understanding of this specific oxidative fate. researchgate.net

Involvement of Specific Cytochrome P450 Enzymes in Muraglitazar Metabolism

The initial phase of muraglitazar metabolism, involving oxidative transformations, is primarily mediated by the cytochrome P450 (CYP) enzyme system. slideshare.net In vitro studies have revealed that multiple CYP isoforms are capable of metabolizing muraglitazar. These include CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. slideshare.net

While a number of CYP enzymes can contribute to the oxidative metabolism of muraglitazar, research indicates that the CYP2C subfamily and CYP3A4 are the principal contributors to its oxidation. slideshare.net The involvement of a wide array of metabolic pathways is suggestive that the clearance of muraglitazar is likely to be consistent among different individuals. slideshare.net

Below is a table summarizing the key Cytochrome P450 enzymes involved in the metabolism of Muraglitazar.

| Enzyme Family | Specific Isoforms Involved | Primary Contributors |

| Cytochrome P450 (CYP) | CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | CYP2C subfamily, CYP3A4 |

Role of UDP-Glucuronosyltransferases in this compound Conjugation and Clearance

Following oxidation, muraglitazar and its metabolites undergo Phase II metabolism, predominantly through glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and is a major metabolic pathway for the drug. slideshare.net The conjugation of glucuronic acid to the parent drug and its metabolites increases their water solubility, facilitating their excretion. nih.gov

In vitro studies with expressed UGT enzymes have identified that UGT1A1, UGT1A3, and UGT1A9 are all capable of conjugating muraglitazar. researchgate.net Among these, UGT1A3 appears to play the most significant role in this process. researchgate.net The major drug-related components found in the bile of rats, monkeys, and humans are the glucuronides of muraglitazar and its oxidative metabolites, underscoring the importance of this clearance pathway. nih.gov

Comparative Metabolic Profiling and Species-Specific Biotransformation Patterns

The metabolic fate of muraglitazar has been investigated in several species, including rats, dogs, monkeys, mice, and humans. These comparative studies reveal both similarities and notable differences in biotransformation patterns.

In general, the disposition and metabolic pathways of muraglitazar are qualitatively similar across rats, dogs, monkeys, and humans. nih.gov In all these species, the parent drug is the most abundant component in plasma, and after oral administration, absorption is rapid. nih.gov The primary route of elimination is through biliary excretion of glucuronide metabolites, with low urinary excretion of radioactivity. nih.gov All metabolites identified in human plasma were also found in rats, dogs, or monkeys. nih.gov

However, studies in mice have revealed some species-specific metabolic pathways. While major biotransformation routes such as acyl glucuronidation, hydroxylation, and O-dealkylation are common to other species, mice also exhibit unique pathways. nih.gov These include the formation of taurine (B1682933) conjugates, oxazole-ring-opened metabolites, and glutathione (B108866) conjugates. nih.gov Notably, the taurine conjugate of muraglitazar (M24) was a major metabolite in mice, accounting for a significant percentage of the total dose, but was not found in the bile of humans, monkeys, or rats. nih.gov

The following table provides a comparative overview of muraglitazar metabolism in different species.

| Species | Key Metabolic Pathways | Unique Metabolites | Primary Route of Elimination |

| Human | Oxidation, Glucuronidation | - | Biliary Excretion |

| Monkey | Oxidation, Glucuronidation | - | Biliary Excretion |

| Rat | Oxidation, Glucuronidation | - | Biliary Excretion |

| Dog | Oxidation, Glucuronidation | - | Biliary Excretion |

| Mouse | Oxidation, Glucuronidation, Taurine Conjugation, Oxazole-ring opening, Glutathione Conjugation | Taurine conjugates (e.g., M24), Oxazole-ring-opened metabolites, Glutathione conjugates | Biliary Excretion |

Identification and Structural Characterization of this compound as a Major Metabolite

As part of the comprehensive investigation into the metabolic profile of muraglitazar in humans, a number of oxidative metabolites were identified. nih.gov Among these, the metabolite designated as M12 was determined to be this compound. scispace.com

The structural elucidation of M12 was accomplished through a combination of advanced analytical techniques. High-resolution mass spectrometry provided the initial evidence for the structural modification, indicating the oxidation of a methyl group to a carboxylic acid. researchgate.net To definitively confirm this structure, this compound was chemically synthesized. scispace.comresearchgate.net The synthesized compound was then compared to the metabolite isolated from biological matrices using liquid chromatography-mass spectrometry (LC-MS). The identical retention times and mass spectra of the synthetic standard and the M12 metabolite confirmed its identity as this compound. researchgate.net

While hydroxylation and O-demethylation products were the most prominent human metabolites found in feces, the formation of the 12-carboxylic acid derivative represents a significant oxidative biotransformation pathway for muraglitazar. nih.gov

Molecular Pharmacology and Peroxisome Proliferator Activated Receptor Ppar Interaction Studies of Muraglitazar 12 Carboxylic Acid

Affinity and Selectivity Profiling for PPARα and PPARγ Receptors

Muraglitazar (B1676866) demonstrates high-affinity binding and balanced activation of both PPARα and PPARγ isoforms. researchgate.net Studies have reported varying half-maximal effective concentrations (EC50) for the parent drug, reflecting different assay conditions. For instance, one study recorded EC50 values of 0.32 µM for PPARα and 0.11 µM for PPARγ. caymanchem.com Another reported values of 0.28 µM and 0.16 µM for PPARα and PPARγ, respectively. nih.gov A separate comprehensive analysis in a cell-based assay showed even higher potency, with EC50 values of 5 nM for PPARα and 9 nM for PPARγ. researchgate.net

In contrast, studies on the metabolism of Muraglitazar have consistently shown that its metabolites generally possess significantly lower pharmacological activity. The oxidative metabolites, as a group, have been found to have greatly reduced activity as PPARα/γ activators when compared to the parent compound, Muraglitazar. nih.govresearchgate.net While specific affinity values for Muraglitazar 12-carboxylic acid are not detailed in the available literature, it is categorized within this group of less active metabolites.

| Compound | PPARα EC50 | PPARγ EC50 | Source |

|---|---|---|---|

| Muraglitazar | 0.32 µM | 0.11 µM | caymanchem.com |

| Muraglitazar | 0.28 µM | 0.16 µM | nih.gov |

| Muraglitazar | 5 nM | 9 nM | researchgate.net |

| This compound (and other metabolites) | Greatly reduced activity relative to Muraglitazar | nih.govresearchgate.net |

Mechanistic Insights into Ligand-Receptor Binding: The Role of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a quintessential structural feature for many PPAR agonists, playing a pivotal role in the ligand's ability to anchor within the ligand-binding pocket (LBP) and activate the receptor. nih.govnih.gov

The acidic headgroup of PPAR ligands, such as the one present in this compound, engages in a network of hydrogen bonds with conserved polar amino acid residues within the LBP. proteopedia.orgfrontiersin.org This interaction is critical for stabilizing the ligand-receptor complex. In the PPARα isoform, key residues forming this network include Ser280, Tyr314, and His440. proteopedia.orgresearchgate.net For the PPARγ isoform, the corresponding critical residues are Ser289, His323, and His449. frontiersin.orgmdpi.com

Crucially, for both isoforms, a direct hydrogen bond is formed between the ligand's carboxylate group and a conserved tyrosine residue located on the C-terminal activation function-2 (AF-2) helix, also known as helix 12. nih.govresearchgate.netmdpi.com This specific interaction is considered essential for stabilizing the AF-2 helix in its active conformation, a prerequisite for receptor activation. researchgate.netmdpi.com It is through this well-established mechanism that the carboxylic acid functional group of the M12 metabolite is expected to interact with the PPAR LBD.

| PPAR Isoform | Key Interacting Amino Acid Residues |

|---|---|

| PPARα | Ser280, Tyr314, His440, Tyr464 |

| PPARγ | Ser289, His323, His449, Tyr473 |

The binding of an agonist ligand induces significant conformational changes in the PPAR receptor. nih.gov A primary consequence of the hydrogen bond network established by the carboxylic acid group is the stabilization and proper positioning of the AF-2 helix. nih.govproteopedia.org In the absence of a ligand, this helix is flexible. Upon agonist binding, the AF-2 helix folds into a groove on the surface of the LBD, creating a stable binding site for coactivator proteins. frontiersin.orgmdpi.com This ligand-induced conformational shift is the molecular switch that initiates the dissociation of corepressors and the recruitment of coactivators, leading to the transcriptional regulation of target genes. mdpi.com

Comparative Analysis of PPAR Agonistic Activity Between Muraglitazar and its 12-Carboxylic Acid Metabolite

Metabolism studies of Muraglitazar in animals and humans have demonstrated that the parent drug is extensively metabolized through both oxidation and glucuronidation. nih.govresearchgate.net A key finding from these studies is the clear difference in activity between the parent compound and its metabolic products.

The parent drug, Muraglitazar, was found to be the most abundant and active component in plasma. nih.govnih.gov In contrast, its metabolites, including the family of oxidative metabolites to which this compound belongs, exhibited markedly reduced potency as PPARα/γ activators. nih.govresearchgate.net This indicates that the metabolic conversion of Muraglitazar to its 12-carboxylic acid form is a deactivating step, significantly diminishing its ability to activate PPARs compared to the parent molecule.

| Compound | Relative PPARα/γ Agonist Activity |

|---|---|

| Muraglitazar | High |

| This compound (and other metabolites) | Greatly Reduced |

Investigation of Interactions with Other Nuclear Hormone Receptors (e.g., PPARδ, RXRα, RARs)

The selectivity profile of a nuclear receptor agonist is a critical aspect of its pharmacology. Research has shown that Muraglitazar is highly selective for the PPARα and PPARγ isoforms. caymanchem.com It did not demonstrate significant agonistic activity towards the PPARδ isoform. nih.gov Furthermore, it showed no meaningful activity on a range of other nuclear hormone receptors, including the Retinoid X receptor alpha (RXRα) and Retinoic acid receptors (RARs). caymanchem.com

Given that the metabolites of Muraglitazar, including the 12-carboxylic acid derivative, have substantially lower activity on the primary target receptors (PPARα and PPARγ), it is highly improbable that they would exert any significant off-target effects on other nuclear receptors like PPARδ, RXRα, or RARs. nih.govresearchgate.net The pharmacological activity of this compound family is specifically focused on the dual activation of PPARα and PPARγ, with the parent drug being the primary active agent.

Preclinical Pharmacological and Mechanistic Studies of Muraglitazar 12 Carboxylic Acid Focusing on Metabolite Activity

In Vitro Cellular Assays for Investigating Muraglitazar (B1676866) 12-Carboxylic Acid's Efficacy

In vitro studies are fundamental to elucidating the cellular mechanisms of a compound. While specific assays on Muraglitazar 12-carboxylic acid are limited, the extensive research on the parent compound, muraglitazar, demonstrates the pathways this class of molecules can influence. It is understood that oxidative metabolites like this compound possess substantially lower potency in activating these same pathways. nih.govdoi.org

The primary mechanism of muraglitazar involves the modulation of gene transcription by activating PPARα and PPARγ. medscape.com Studies on the parent compound have shown that its activation of these receptors leads to changes in the expression of numerous genes involved in lipid and glucose homeostasis in relevant cell lines.

PPARγ activation, which is predominant in adipose tissue, modulates genes that enhance insulin (B600854) sensitivity. diabetesjournals.org PPARα activation, highly expressed in liver cells like HepG2, regulates genes involved in fatty acid oxidation. medscape.comdiabetesjournals.org Given that this compound is a weak activator of PPARs, its ability to modulate these target genes is considered minimal compared to muraglitazar. nih.gov

Table 1: Illustrative PPAR Target Genes Modulated by Parent Compound Muraglitazar This table reflects the activity of the parent compound, muraglitazar, as a reference for the target pathways. The activity of this compound on these genes is expected to be significantly lower.

| Gene Target | Associated Receptor | Primary Tissue Location | Metabolic Function |

|---|---|---|---|

| Glucose Transporter Type 4 (GLUT4) | PPARγ | Adipose Tissue, Muscle | Glucose Uptake |

| Acyl-CoA Oxidase (ACO) | PPARα | Liver | Fatty Acid Oxidation |

| Adiponectin | PPARγ | Adipose Tissue | Insulin Sensitization |

| Lipoprotein Lipase (LPL) | PPARα | Liver, Muscle | Triglyceride Catabolism |

Activation of PPARs by muraglitazar directly impacts lipid metabolism within cells. In hepatocytes and adipocytes, this leads to an increase in fatty acid uptake and oxidation, which can contribute to a reduction in intracellular lipid accumulation. Studies in type 2 diabetic subjects treated with the parent drug muraglitazar demonstrated a reduction in intramyocellular and hepatic fat content. nih.gov This effect is a downstream consequence of the altered gene expression detailed previously. As this compound has markedly reduced PPAR activation capabilities, its direct contribution to regulating cellular lipid metabolism and reducing lipid droplets is expected to be negligible. nih.gov

PPARs are recognized as having important immunomodulatory functions. nih.gov Research into the parent compound muraglitazar has demonstrated anti-inflammatory properties in vitro. In studies using activated macrophage cell lines, muraglitazar was shown to reduce the production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNFα). nih.gov This effect is linked to the activation of both PPARα and PPARγ. nih.gov The capacity of this compound to engage these anti-inflammatory pathways would be limited by its weak affinity for the PPAR receptors.

In Vivo Mechanistic Studies in Animal Models to Assess Metabolite Contribution

In vivo studies using genetically obese diabetic db/db mice have been crucial in demonstrating the tissue-specific effects of the parent drug, muraglitazar. nih.gov Treatment with muraglitazar was shown to modulate the expression of PPAR target genes in both white adipose tissue and the liver. diabetesjournals.orgnih.gov

In Adipose Tissue: Upregulation of PPARγ target genes involved in insulin sensitivity.

In Liver: Upregulation of PPARα target genes that promote fatty acid oxidation and lower triglycerides. nih.gov

These changes in gene expression are central to the therapeutic effects observed with the parent compound. The contribution of this compound to these in vivo gene expression changes is considered insignificant due to its low potency and concentration in circulation. nih.gov

The integrated effects of gene modulation in various tissues result in systemic changes in metabolic markers. In preclinical models such as the db/db mouse, treatment with the parent compound muraglitazar leads to comprehensive improvements in metabolic homeostasis. nih.gov These studies provide a benchmark for the physiological effects of dual PPARα/γ activation.

Observed effects of the parent drug, muraglitazar, in db/db mice include dose-dependent reductions in:

Plasma glucose

Insulin

Triglycerides

Free fatty acids diabetesjournals.orgnih.gov

Furthermore, muraglitazar treatment was found to improve other metabolic abnormalities, including fatty liver and low levels of plasma adiponectin. diabetesjournals.orgnih.gov As this compound is a weak PPAR agonist, it does not significantly contribute to these systemic improvements in metabolic markers. The observed in vivo efficacy is overwhelmingly attributed to the parent drug, muraglitazar. nih.gov

Table 2: Effect of Parent Compound Muraglitazar on Metabolic Markers in db/db Mice This table reflects the activity of the parent compound, muraglitazar, as a reference for its systemic effects. The contribution of this compound to these outcomes is considered minimal.

| Metabolic Marker | Observed Change with Muraglitazar Treatment | Primary Associated Receptor |

|---|---|---|

| Plasma Glucose | Reduction | PPARγ |

| Plasma Insulin | Reduction | PPARγ |

| Plasma Triglycerides | Reduction | PPARα |

| Plasma Free Fatty Acids | Reduction | PPARα / PPARγ |

| Plasma Adiponectin | Increase | PPARγ |

| Liver Lipid Content | Reduction | PPARα |

Elucidation of Downstream Signaling Pathways Activated by this compound

Studies on the metabolism of muraglitazar have indicated that the primary pharmacological activity resides with the parent compound rather than its metabolites. Research on the disposition and metabolic pathways of muraglitazar shows that while it is extensively metabolized, the resulting metabolites, including oxidized forms like this compound, possess significantly diminished activity as Peroxisome Proliferator-Activated Receptor (PPAR) alpha and gamma activators compared to muraglitazar itself. nih.gov The parent drug is the most abundant component found in plasma, with no single metabolite being present at high concentrations. nih.gov

Therefore, the downstream signaling pathways are primarily activated by muraglitazar. As a dual agonist of PPARα and PPARγ, muraglitazar modulates the expression of a wide array of genes involved in glucose and lipid metabolism, insulin sensitivity, and inflammation. drugbank.comwikipedia.orgnih.gov

Activation of PPARγ by muraglitazar in tissues like skeletal muscle and adipose tissue leads to potent insulin-sensitizing effects. drugbank.com In human skeletal muscle, this activation stimulates downstream pathways that enhance glucose uptake and utilization. Concurrently, activation of PPARα primarily in the liver and muscle modulates the expression of genes involved in fatty acid oxidation. nih.gov

Key signaling pathways and gene expression changes influenced by muraglitazar, the active parent compound, include:

Adiponectin and AMPK Signaling: Treatment with muraglitazar has been shown to increase plasma adiponectin levels. nih.gov In skeletal muscle, it upregulates the mRNA expression of adiponectin receptors (AdipoR1 and AdipoR2) and 5'-AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov

Mitochondrial Function and Fat Oxidation: Muraglitazar enhances the expression of multiple genes involved in mitochondrial function and fatty acid oxidation. nih.gov This includes upregulation of PPARG coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.gov

Inflammatory Pathways: As a PPARγ and PPARα agonist, muraglitazar exhibits anti-inflammatory properties. Studies in macrophage cell lines have shown that it can decrease the production of inflammatory mediators such as nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). targetmol.com

The following tables summarize the effects of the parent compound, muraglitazar, on gene expression. It is important to note that these effects are attributed to muraglitazar, as its metabolites have greatly reduced pharmacological activity. nih.gov

Table 1: Effect of Muraglitazar on Gene Expression in Human Skeletal Muscle

| Gene/Protein | Fold Change vs. Baseline | Pathway/Function |

| PPARα mRNA | 1.4 | Lipid Metabolism |

| PPARγ mRNA | 1.6 | Insulin Sensitivity, Adipogenesis |

| AMPK mRNA | 1.5 | Cellular Energy Homeostasis |

| AdipoR1 mRNA | Increased | Adiponectin Signaling |

| AdipoR2 mRNA | Increased | Adiponectin Signaling |

| Cytochrome c oxidase subunit Vic mRNA | 1.2 | Mitochondrial Respiration |

| Cytochrome b5 type B mRNA | 1.5 | Electron Transport |

| NADH dehydrogenase (ubiquinone) 1-alpha, subcomplex 5 mRNA | 1.4 | Mitochondrial Respiration |

| Superoxide dismutase 2 mRNA | 1.6 | Oxidative Stress Defense |

| Transcription factor A, mitochondrial (TFAM) mRNA | 1.6 | Mitochondrial Biogenesis |

| Data derived from a study in participants with Type 2 diabetes treated with muraglitazar. nih.gov |

Table 2: Effect of Muraglitazar on Gene Expression in White Adipose Tissue (db/db mice)

| Gene | Fold Change vs. Control | Potential Role |

| Glut-4 | 2.2 | Glucose Uptake |

| Phosphatidylinositol 3-kinase (p170) | 1.6 | Insulin Signaling |

| GATA3 | 0.3 | Differentiation |

| Glucocorticoid receptor | 0.65 | Insulin Sensitivity |

| 11β-Hydroxy steroid desaturase 1 | 0.7 | Insulin Sensitivity |

| This table presents the relative fold change in gene expression in response to muraglitazar treatment in a mouse model. nih.gov |

Advanced Analytical and Bioanalytical Methodologies for Muraglitazar 12 Carboxylic Acid Research

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) stands as a cornerstone in the analysis of drug metabolites, offering unparalleled sensitivity and specificity for the identification and quantification of compounds like Muraglitazar (B1676866) 12-carboxylic acid from complex biological matrices. nih.gov This technique, often coupled with liquid chromatography (LC/MS), allows for the precise mass measurement of metabolites, facilitating the determination of their elemental composition.

In studies of Muraglitazar, LC/MS and tandem MS (MS/MS) have been extensively used for the qualitative and quantitative profiling of its metabolites. nih.gov One innovative approach involves a mass defect filtering technique, which leverages the difference between a compound's exact mass and its nominal mass to distinguish potential metabolites from endogenous background noise, thereby enhancing detection sensitivity. nih.gov

The process of metabolite identification involves comparing the mass spectral data of metabolites found in in vivo samples (from plasma, urine, or feces) with those produced by in vitro systems, such as microbial bioreactors. nih.gov For instance, tandem mass spectrometry provides structural information through fragmentation patterns. The structures of 16 oxidative metabolites of Muraglitazar have been identified using a combination of LC-MS/MS, NMR analyses, and organic synthesis. nih.gov The fragmentation of the parent compound, Muraglitazar, in a tandem mass spectrometer like a Sciex API 4000, can be monitored to specifically detect related metabolites. psu.edu

Table 1: Mass Spectrometry Parameters for Muraglitazar Analysis

| Parameter | Description | Source |

|---|---|---|

| Instrumentation | Sciex API 4000 tandem mass spectrometer | psu.edu |

| Ionization Mode | Positive ion electrospray | psu.edu |

| Monitored Transition | m/z 517 to m/z 186 for Muraglitazar | psu.edu |

| Technique | Mass defect filtering with HRMS | nih.gov |

| Application | Identification and quantification of metabolites | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While mass spectrometry is powerful for detecting and suggesting metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for their definitive structural elucidation. rsc.org NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the unambiguous determination of its three-dimensional structure.

Due to the low concentrations of metabolites in human samples, direct structural identification is often challenging. nih.gov To overcome this, researchers have utilized microbial bioreactors to produce larger quantities of Muraglitazar metabolites. nih.govrsc.org Strains such as Cunninghamella elegans and Saccharopolyspora hirsuta have been shown to generate metabolites identical to those found in humans. nih.gov These biosynthesized metabolites, including M9, M10, M11, M14, M15, and M16, were then isolated in sufficient amounts for NMR analysis, which confirmed their structures. nih.gov The structural confirmation of synthesized standards, such as the metabolite M11, has been reported using 1H NMR. psu.edu The potential of one- and two-dimensional NMR techniques is critical for identifying individual sugar residues and their linkage in glucuronide conjugates, a major metabolic pathway for Muraglitazar. nih.govnih.gov

Table 2: Example ¹H NMR Data for Muraglitazar Metabolite M11

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

|---|---|---|---|---|

| 7.71 | d, J = 8.9 Hz | 2H | Aromatic Protons | psu.edu |

| 7.15 | dd, J = 12, 4 Hz | 2H | Aromatic Protons | psu.edu |

| 6.92 | t, J = 4 Hz | 1H | Aromatic Proton | psu.edu |

| 6.90 | d, J = 4 Hz | 1H | Aromatic Proton | psu.edu |

| 6.85–6.76 | m | 6H | Aromatic Protons | psu.edu |

| 4.45 | 2s | 2H | Methylene Protons | psu.edu |

| 4.14 | t, J = 6.1 Hz | 2H | Methylene Protons | psu.edu |

| 3.89 | 2s | 2H | Methylene Protons | psu.edu |

| 3.21 | s | 3H | Methyl Protons | psu.edu |

| 2.87 | t, J = 6.1 Hz | 2H | Methylene Protons | psu.edu |

Chromatographic Separation Techniques for Metabolite Isolation and Purity Assessment

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the isolation and purity assessment of metabolites like Muraglitazar 12-carboxylic acid from biological fluids. nih.govnih.gov The separation of these analytes is a critical prerequisite for their accurate quantification and structural identification.

In the study of Muraglitazar metabolism, HPLC is used to separate the parent drug from its numerous metabolites in plasma, urine, and fecal extracts. nih.gov The retention time of a metabolite on an HPLC column is a key characteristic used, in conjunction with mass spectrometric data, to identify it. nih.gov For aromatic carboxylic acids, reversed-phase HPLC (RP-HPLC) with ion-suppressing mobile phases is a common approach. nih.gov This method controls the ionization state of the acidic analytes to achieve better retention and separation on the nonpolar stationary phase. nih.gov For more complex separations, ion-pair chromatography can be employed, where a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, enhancing its retention. nih.gov The isolation of metabolites, often via preparative HPLC, is necessary to obtain pure samples for definitive structural analysis by NMR and to assess their biological activity. rsc.org

Table 3: Chromatographic Techniques for Carboxylic Acid Metabolite Analysis

| Technique | Principle | Application in Muraglitazar Research | Source |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Isolation and purification of metabolites from plasma, urine, and feces for MS and NMR analysis. | nih.govnih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Utilizes a nonpolar stationary phase and a polar mobile phase. | Separation of Muraglitazar and its metabolites. | nih.gov |

| Ion-Suppressing RP-HPLC | RP-HPLC where the mobile phase pH is adjusted to suppress the ionization of acidic or basic analytes. | Enhanced retention and separation of carboxylic acid metabolites. | nih.gov |

| Ion-Pair Liquid Chromatography | An ion-pairing reagent is added to the mobile phase to form neutral complexes with ionic analytes. | Separation of challenging ionic metabolites. | nih.gov |

Radiolabeling Techniques for Disposition and Metabolic Fate Studies

Radiolabeling studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. By using a radiolabeled version of the compound, typically with Carbon-14 ([14C]), researchers can trace the drug and all its metabolites throughout the body and determine their ultimate fate.

Studies involving the oral administration of [14C]Muraglitazar have been conducted in rats, dogs, monkeys, and humans to map its metabolic pathways. nih.govresearchgate.net These investigations revealed that Muraglitazar is rapidly absorbed and extensively metabolized, primarily through glucuronidation and oxidation. nih.govresearchgate.net In humans, after a single oral dose of [14C]Muraglitazar, the majority of the radioactivity was recovered in the feces, with a smaller amount in the urine. nih.govnih.gov Biliary excretion was identified as the primary route of elimination in rats, monkeys, and humans, with the major drug-related components in bile being glucuronide conjugates of Muraglitazar and its oxidative metabolites. nih.govnih.gov The parent compound was only a minor component in bile, indicating extensive metabolism. nih.govresearchgate.net These studies provide critical quantitative data on the disposition of the drug, showing that while glucuronide metabolites are excreted into the bile, they are likely hydrolyzed in the gastrointestinal tract before being eliminated in the feces as the parent drug and oxidative metabolites. nih.govresearchgate.net

Table 4: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]Muraglitazar in Humans

| Excretion Route | Percentage of Recovered Dose (Group without Bile Collection) | Percentage of Recovered Dose (Group with Bile Collection) | Major Components | Source |

|---|---|---|---|---|

| Feces | 91% | 51% | Muraglitazar and its oxidative metabolites | nih.gov |

| Urine | ~3.5% | Not specified | Muraglitazar glucuronide (M13) and parent drug | nih.gov |

| Bile | Not applicable | 40% (in 3-8h) | Glucuronide of Muraglitazar (M13, ~15% of dose), glucuronides of oxidative metabolites (~16% of dose) | nih.gov |

Future Research Directions and Translational Perspectives for Muraglitazar 12 Carboxylic Acid

Targeted Synthesis of Muraglitazar (B1676866) 12-Carboxylic Acid for Deeper Mechanistic Study

The generation of Muraglitazar 12-carboxylic acid (M12) has been documented through the metabolism of muraglitazar. psu.edu In human studies, following the administration of 14C-labeled muraglitazar, a variety of oxidative metabolites were identified in fecal and urine samples, with M12 being one of them. psu.edunih.gov The structural elucidation of these metabolites was often challenging due to their low concentrations in human samples. nih.gov To overcome this, microbial bioreactors utilizing strains like Cunninghamella elegans and Saccharopolyspora hirsuta were employed to produce larger quantities of muraglitazar metabolites that matched those found in humans, facilitating their structural analysis by NMR and mass spectrometry. nih.gov

For in-depth mechanistic studies, a targeted organic synthesis of this compound is crucial. A reported synthetic approach involves a two-step oxidation process starting from the parent muraglitazar compound. scispace.com This controlled chemical synthesis allows for the production of a pure standard of the M12 metabolite, which is essential for detailed investigations into its specific interactions with PPAR subtypes and other biological targets without the confounding presence of other metabolites.

Investigation of Differential Biological Activities Compared to Parent Compound

Muraglitazar is a potent dual agonist of PPARα and PPARγ, with EC50 values of 0.24 µM and 0.12 µM, respectively. researchgate.net This dual activity leads to improvements in both lipid profiles and glycemic control. nih.govnih.gov The parent compound has been shown to reduce levels of glucose, insulin (B600854), triglycerides, and free fatty acids in animal models. nih.gov

The formation of the carboxylic acid group in this compound introduces a significant structural change that could modulate its biological activity. The carboxylic acid moiety is a common feature in many PPAR ligands and is known to be a key interacting group within the ligand-binding pocket of PPARs. nih.govresearchgate.net It is plausible that the addition of this acidic group alters the binding affinity and activation potential of the molecule for PPARα and PPARγ compared to muraglitazar. A comparative analysis of the PPARα and PPARγ activation profiles of muraglitazar and its 12-carboxylic acid metabolite is a critical area for future research. Such studies would clarify whether the metabolite retains the dual agonism of the parent drug, or if it exhibits a shifted selectivity towards one of the PPAR subtypes.

Table 1: Reported PPAR Agonist Activity of Muraglitazar

| Receptor | Activity (EC50) | Reference |

| PPARα | 0.24 µM | researchgate.net |

| PPARγ | 0.12 µM | researchgate.net |

Rational Design of Next-Generation Carboxylic Acid-Based PPAR Ligands for Research Purposes

The structural framework of this compound serves as a valuable template for the rational design of new PPAR ligands. The presence of a carboxylic acid group is a well-established feature for achieving potent PPAR agonism. nih.govresearchgate.net By using the known structure of this compound and computational modeling, medicinal chemists can design novel compounds with tailored affinities and selectivities for different PPAR subtypes.

The goal of such design efforts would be to create research tools that can selectively probe the functions of PPARα, PPARγ, or even PPARδ. For instance, modifications to the molecule's backbone or other functional groups, while retaining the crucial carboxylic acid, could lead to compounds with enhanced selectivity for one PPAR subtype over the others. This approach of developing selective PPAR modulators (SPPARMs) is a key strategy in modern drug discovery to maximize therapeutic benefits while minimizing off-target effects. nih.gov The development of such specific ligands is essential for dissecting the distinct physiological roles of each PPAR subtype in metabolic diseases.

Unexplored Aspects of this compound’s Interaction with Biological Systems

Beyond its interaction with PPARs, the biological profile of this compound is largely uncharted territory. The addition of a carboxylic acid group increases the molecule's polarity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. A significant metabolic pathway for carboxylic acid-containing drugs is the formation of acyl glucuronide conjugates. researchgate.net These conjugates can be reactive and have been implicated in the safety profiles of some drugs. researchgate.net Therefore, investigating the potential for this compound to undergo glucuronidation and the biological activity of any resulting conjugates is a pertinent area of future research.

Furthermore, the potential for off-target interactions should be explored. While muraglitazar itself was found to be relatively selective for PPARα and PPARγ, the structural modifications in its carboxylic acid metabolite could lead to interactions with other nuclear receptors or enzymes. A comprehensive screening of this compound against a panel of biological targets would provide a more complete understanding of its pharmacological profile and could uncover novel activities or potential liabilities.

Q & A

Q. What is the synthetic methodology for producing Muraglitazar 12-carboxylic acid (M12), and how is its purity validated?

this compound is synthesized via a two-step oxidation process from muraglitazar. First, the methyl group at the C-12 position is oxidized to an aldehyde using 1-hydroxy-1,2-benziodoxole-3(1H)-one-1-oxide (IBX) in dimethyl sulfoxide (DMSO) at 110°C for 24 hours. The aldehyde intermediate is further oxidized to the carboxylic acid. Purification involves preparative HPLC with a C18 column and trifluoroacetic acid (TFA)-modified solvents. Structural validation employs and NMR, high-resolution mass spectrometry (HRMS), and comparison of HPLC retention times with fecal metabolites .

Q. Which analytical techniques are critical for confirming the structural identity of M12?

Key techniques include:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Fragmentation patterns (e.g., m/z 322 and 218) differentiate M12 from other hydroxylated metabolites.

- Nuclear Magnetic Resonance (NMR) : Rotameric signals in NMR (e.g., δ 4.53/4.39 for methylene protons) and NMR confirm the carboxylic acid moiety.

- High-Performance Liquid Chromatography (HPLC) : Co-elution with synthetic standards ensures identity .

Advanced Research Questions

Q. How do CYP enzymes and alcohol dehydrogenases contribute to the formation of M12 in humans?

M12 formation involves sequential enzymatic oxidation:

- CYP450-mediated hydroxylation : Liver CYP enzymes oxidize the C-12 methyl group to 12-hydroxy muraglitazar (M10).

- Secondary oxidation : Alcohol dehydrogenase and aldehyde oxidase convert M10 to M12 via an aldehyde intermediate. Incubations with human liver microsomes and NADPH confirm CYP dependency, with fecal M12 likely originating from biliary excretion of hepatic metabolites rather than gut flora activity .

Q. How can discrepancies in metabolite origin (e.g., fecal vs. hepatic) be resolved during metabolic profiling?

Contradictions arise when assuming gut flora produces fecal metabolites. For M12, evidence shows:

- Liver dominance : Human liver microsomes generate M12 in vitro, while gut flora typically catalyzes reductive reactions.

- Biliary excretion : Radiolabeled studies detect M12 in feces but attribute its origin to hepatic CYP activity. Methodological resolution involves comparative incubations (liver microsomes vs. fecal bacteria) and radiotracer tracking .

Q. What is the role of microbial bioreactors in elucidating M12’s metabolic pathways?

Microbial bioreactors simulate human oxidative metabolism using engineered microbes (e.g., Streptomyces spp.). They produce metabolites like M9 (urea derivative) and M12, which are structurally matched to human samples via LC-MS/MS and NMR. This approach bypasses ethical and logistical challenges of human trials, enabling scalable metabolite synthesis for toxicological studies .

Q. How are structural ambiguities in metabolite identification addressed, particularly for isomers like M12?

Initial LC-MS/MS data may suggest multiple structures (e.g., 12-oxa-17-hydroxy muraglitazar vs. M12). Resolution strategies include:

- Synthetic corroboration : Matching retention times and fragmentation patterns of synthesized M12 with biological samples.

- NMR rotamer analysis : Distinct splitting patterns in NMR (e.g., δ 4.53/4.39) confirm the carboxylic acid’s electronic environment.

- Isotopic labeling : -tracking at specific positions validates metabolic pathways .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.